5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S2/c13-9-3-4-10(20-9)21(17,18)16-5-8(6-16)12-14-11(15-19-12)7-1-2-7/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWLDYGFGHLAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole class, which has garnered interest for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrClN₃O₃S₂ |
| Molecular Weight | 460.8 g/mol |
| CAS Number | 1351582-28-9 |
The compound features a bromothiophene substituent and an oxadiazole ring, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound has shown greater cytotoxic activity than traditional chemotherapeutics like doxorubicin in certain leukemia and breast cancer cell lines (e.g., CEM-13 and MCF-7) .
- Mechanism of Action : Studies indicate that these compounds induce apoptosis in cancer cells through the activation of caspases and upregulation of p53 protein levels . The flow cytometry assays revealed that the compounds act in a dose-dependent manner to increase sub-G1 cell populations indicative of apoptosis .
Inhibition Studies
Research has highlighted that the compound may inhibit specific enzymes associated with cancer progression. For example:
- Thymidine Phosphorylase Inhibition : Certain derivatives have shown 6–9 times more inhibitory action compared to reference drugs .
Case Studies
A notable case study involved the synthesis and evaluation of various sulfonamide derivatives containing oxadiazole rings. These compounds were tested for their biological activities, revealing good anti-inflammatory and anticancer properties across multiple assays .
The mechanisms through which This compound exerts its effects include:
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation.
- Cell Cycle Arrest : Modulation of cell cycle phases leading to reduced proliferation in cancer cells.
- Enzyme Inhibition : Interference with critical enzymes involved in tumor metabolism and growth.
Scientific Research Applications
Biological Activities
Research has indicated that oxadiazole derivatives, including this compound, exhibit a range of biological activities:
Antioxidant Activity
Oxadiazoles are known for their antioxidant properties. Studies have demonstrated that compounds in this class can scavenge free radicals and reduce oxidative stress. The antioxidant activity of related oxadiazoles was assessed using various assays, showing significant potential in mitigating oxidative damage in cells .
Anticancer Properties
Preliminary studies suggest that 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole may possess anticancer properties. Research on structurally similar oxadiazoles has shown effectiveness against various cancer cell lines, indicating a possible mechanism involving apoptosis induction and inhibition of tumor growth . For instance, related compounds have been tested against pancreatic cancer cell lines with promising results .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar oxadiazole derivatives have shown activity against enzymes such as cholinesterases and glucosidases, which are relevant in treating conditions like diabetes and Alzheimer's disease . The inhibition of these enzymes could lead to therapeutic benefits in managing these diseases.
Medicinal Chemistry Applications
In medicinal chemistry, the design and synthesis of new oxadiazole derivatives are ongoing to enhance their efficacy and selectivity for specific biological targets. The structure of this compound provides a scaffold for further modifications aimed at improving pharmacokinetic properties and reducing toxicity.
Case Studies
Several studies have explored the applications of oxadiazole compounds in different contexts:
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP* | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Aromatic Rings |
|---|---|---|---|---|
| Target Compound | 3.2 | 7 | 0 | 2 |
| (E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | 4.1 | 3 | 0 | 2 |
| 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride | 2.8 | 5 | 0 | 1 |
*Predicted using Lipinski’s rule of five.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Azetidine Ring Formation : React 5-bromothiophene-2-sulfonyl chloride with azetidine precursors (e.g., 3-aminomethyl azetidine) under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
Oxadiazole Cyclization : Use POCl₃ as a cyclizing agent for coupling the azetidine intermediate with 3-cyclopropyl-1,2,4-oxadiazole precursors. Reflux in anhydrous THF at 90°C for 3–6 hours ensures complete reaction .
Purification : Recrystallize from DMSO/water (2:1) or chromatograph on silica gel with ethyl acetate/hexane gradients. Monitor purity via TLC or HPLC.
Basic: How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal Growth : Use slow evaporation of a saturated solution in DMSO or ethanol.
- Data Collection : Employ a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect φ and ω scans with multi-scan absorption correction (e.g., SADABS) .
- Refinement : Solve structures via direct methods (SHELXS) and refine using SHELXL. Key parameters:
Advanced: What computational approaches are suitable for analyzing the conformational flexibility of the azetidine-sulfonyl moiety?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Use AMBER or GROMACS with the GAFF force field.
- Simulate in explicit solvent (e.g., water or DMSO) for 100 ns to assess torsional freedom of the azetidine ring.
Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate rotational barriers for the sulfonyl-azetidine bond using relaxed potential energy surface (PES) scans .
Crystal Packing Analysis :
- Evaluate intermolecular interactions (e.g., π-π stacking of thiophene rings) via Mercury software to correlate packing effects with conformational rigidity .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?
Methodological Answer:
Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
Modifications :
- Azetidine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonyl group stability.
- Oxadiazole Variants : Replace cyclopropyl with fluorinated alkyl chains to improve membrane permeability .
Binding Affinity Assays :
- Perform surface plasmon resonance (SPR) to measure KD values.
- Validate via IC₅₀ determination in cell-based assays (e.g., inhibition of angiogenesis in HUVEC cells) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
Handling :
- Use PPE (gloves, goggles) due to bromothiophene’s irritancy.
- Work under argon for moisture-sensitive steps (e.g., sulfonation) to prevent hydrolysis .
Storage :
- Store at -20°C in amber vials under inert gas (N₂ or Ar).
- Avoid prolonged exposure to light to prevent sulfonyl bond degradation .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
NMR Analysis :
- Acquire ¹H/¹³C NMR in deuterated DMSO-d₆. Assign peaks using 2D techniques (HSQC, HMBC).
- Compare experimental shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)) to identify discrepancies.
Dynamic Effects :
- Variable-temperature NMR (VT-NMR) can detect rotational barriers (e.g., sulfonyl-azetidine rotation) causing peak broadening .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR (e.g., sulfonyl S=O stretch at 1350–1300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
